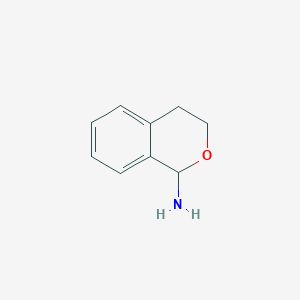

1-Amino-3,4-dihydro-1H-2-benzopyran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Amino-3,4-dihydro-1H-2-benzopyran is a bicyclic organic compound consisting of a benzene ring fused to a partially hydrogenated pyran ring (3,4-dihydro-2H-1-benzopyran) with an amino (-NH₂) substituent at position 1. The parent structure, 3,4-dihydro-2H-1-benzopyran, is defined by IUPAC nomenclature rules as a benzopyran with hydrogenation at positions 3 and 4 . While direct data on this compound’s physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs offer insights into comparative behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3,4-dihydro-1H-2-benzopyran can be synthesized through various methods. One common approach involves the reduction of 1-nitro-3,4-dihydro-1H-2-benzopyran using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 3,4-dihydro-1H-2-benzopyran-1-one with ammonia or an amine source .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group in 1-amino-3,4-dihydro-1H-2-benzopyran acts as a nucleophile, participating in substitution reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form N-alkylated derivatives.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amides under mild conditions (room temperature, dichloromethane).

Mechanism : The lone pair on the amine nitrogen attacks electrophilic carbons in alkyl/acyl reagents, followed by proton transfer .

Oxidation

-

Primary Amine Oxidation : Reacts with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form nitroso or nitro derivatives, depending on conditions.

-

Ring Oxidation : Strong oxidizing agents (e.g., CrO₃) can oxidize the dihydrobenzopyran ring to a fully aromatic benzopyran system .

Reduction

-

Catalytic Hydrogenation : Palladium/carbon (Pd/C) in H₂ reduces the amine to a secondary amine or opens the benzopyran ring under high pressure.

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

-

With Carbonyl Compounds : Reacts with aldehydes/ketones to form imines, which cyclize into quinazoline or pyrimidine derivatives under acidic conditions .

-

Thiourea Condensation : Forms chromeno[2,3-d]pyrimidine-2(5H)-thiones when heated with thiourea in ethanol .

Example Reaction Table :

| Reagents | Product | Conditions | Yield |

|---|---|---|---|

| Thiourea + HCl | Chromeno-pyrimidine thione | Reflux, 6 hrs | 65% |

| Benzaldehyde + H₂SO₄ | Quinazoline derivative | 80°C, 3 hrs | 72% |

Acid-Base Reactions

The amine group readily forms salts with acids:

-

Hydrochloride Salt Formation : Reacts with HCl in ethanol to yield this compound hydrochloride, enhancing solubility .

-

Deprotonation : Strong bases (e.g., LDA) deprotonate the amine, generating a nucleophilic species for further reactions .

Ring-Opening Reactions

Under acidic or oxidative conditions, the benzopyran ring undergoes cleavage:

Scientific Research Applications

The applications of 1-Amino-3,4-dihydro-1H-2-benzopyran span several fields. The compound 3-(1′-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran can be used for treating diseases associated with ⁇ -amyloid induced toxicity . Tetrahydrobenzopyran derivatives are useful as anti-inflammatory agents, anti-asthma agents, and platelet aggregation inhibitors .

Anti-inflammatory Properties

The presence of specific functional groups in 1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine can enhance anti-inflammatory responses in biological systems. Tetrahydrobenzopyran derivatives can be used to treat asthma and inflammation by cyclooxygenase inhibition .

Treatment of ⁇ -Amyloid Induced Toxicity

3-(1′-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran can be used in pharmaceutical compositions for treating diseases associated with ⁇ -amyloid induced toxicity . This includes methods of treatment involving administering a therapeutically effective amount of the compound or its pharmaceutical composition . The treatment can prevent or delay the appearance of clinical symptoms, inhibit the disease, or relieve its symptoms .

Platelet Aggregation Inhibition

Tetrahydrobenzopyran derivatives inhibit endoperoxide cyclooxygenase-induced platelet aggregation . They can reduce the adhesive character of platelets and prevent the formation of thrombi, useful in treating and preventing myocardial infarcts, post-operative thrombosis, and conditions like atherosclerosis and hyperlipidemia . These compounds can be administered intravenously, orally, or as sterile implants . They are also useful as additives to blood products to prevent aggregated platelets from blocking blood vessels during circulation and perfusion .

Mechanism of Action

The mechanism by which 1-Amino-3,4-dihydro-1H-2-benzopyran exerts its effects involves interactions with various molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The specific pathways involved depend on the functional groups present on the benzopyran ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Dihydro-2H-1-benzopyran (Parent Compound)

- Molecular Formula : C₉H₁₀O

- Molecular Weight : 134.18 g/mol

- Key Features : The unsubstituted benzopyran core lacks functional groups, rendering it a neutral aromatic ether. Its reactivity is dominated by the oxygen atom in the pyran ring and the conjugated π-system.

- Applications : Serves as a scaffold for synthesizing derivatives with tailored properties, such as pharmaceuticals or agrochemicals .

4-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran

- Molecular Formula : C₁₆H₁₆O₂

- Molecular Weight : 240.30 g/mol

- Key Features: Substitution at position 4 with a 4-methoxyphenyl group increases steric bulk and lipophilicity.

- Safety Profile : Classified as acutely toxic (oral, Category 4) and a skin/eye irritant (Category 2/2A) under GHS .

1-Amino-3,4-dihydro-2(1H)-quinolinone

- Molecular Formula : C₉H₁₀N₂O

- Molecular Weight : 162.19 g/mol

- Key Features: While structurally similar due to the bicyclic framework, this compound replaces the pyran oxygen with a ketone and introduces a lactam ring (quinolinone). The amino group at position 1 confers basicity, analogous to the target compound.

- Applications: Quinolinones are explored for pharmaceutical applications, such as kinase inhibitors or antimicrobial agents .

1-[[(1,1-Dimethylethyl)amino]methyl]-3,4-dihydro-1H-2-benzopyran-6,7-diol

- Molecular Formula: Not explicitly provided, but inferred to include a tert-butylaminomethyl group and diol substituents.

- Key Features : The tert-butyl group enhances steric shielding, while diol moieties increase hydrophilicity. Such modifications are typical in drug design to optimize bioavailability and target engagement .

Comparative Data Table

Research Findings and Implications

- Reactivity: The amino group in this compound likely enhances nucleophilicity compared to the parent benzopyran, enabling reactions such as acylation or alkylation.

- Safety Considerations : Substituents significantly influence toxicity. For example, the methoxyphenyl derivative’s acute toxicity highlights the need for careful functional group selection in drug development .

Biological Activity

1-Amino-3,4-dihydro-1H-2-benzopyran, also referred to as 1H-2-benzopyran-1-methanamine, 3,4-dihydro-, is a compound belonging to the benzopyran family. Its unique structure, which includes a nitrogen atom and a cyclic ether group, allows it to exhibit various biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a methanamine group at the 1-position and dihydro configurations at the 3 and 4 positions. This structural arrangement is significant for its reactivity and biological properties, making it a versatile building block in organic synthesis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Serotonergic Activity : A series of derivatives have shown high affinity for the 5-HT1A receptor. For example, compounds with imido or sulfonamido functional groups demonstrated significant anxiolytic activity in vivo .

- Antioxidant Properties : Similar compounds within the benzopyran family are known for their antioxidant effects, contributing to their potential therapeutic applications .

- Anticancer Activity : Some derivatives have shown cytotoxicity against various cancer cell lines. For instance, certain benzopyran derivatives have been linked to inhibitory effects on human melanoma and glioblastoma cells .

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications in the amino substituents and side chain lengths can significantly influence biological activity. The most effective compounds typically possess specific functional groups that enhance their receptor binding affinity and selectivity.

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 2H-Chromen-3-carboxylic acid | Benzopyran derivative | Anti-inflammatory effects |

| Atovaquone | Quinone derivative | Antiparasitic activity |

| Coumarin | Simple benzopyran | Anticoagulant properties |

| 3-Hydroxyflavone | Flavonoid | Antioxidant and anticancer properties |

The uniqueness of this compound lies in its specific amine substitution and dihydro configuration, which may enhance its biological activity compared to simpler derivatives like coumarin or flavonoids.

Case Studies

Several studies have provided insight into the biological activity of this compound:

- Anxiolytic Activity : In a study involving various derivatives of 3-amino-3,4-dihydro-2H-1-benzopyran, compounds were shown to be full agonists at the 5-HT1A receptor. The dextrorotatory enantiomer (+)-9g exhibited superior anxiolytic effects in behavioral models compared to its levorotatory counterpart .

- Cytotoxicity Against Cancer Cells : A recent investigation found that certain derivatives displayed significant cytotoxicity against human cancer cell lines. For instance, one compound demonstrated an IC50 value of 0.36 μM against MDA/MB-435 cells, outperforming standard chemotherapeutic agents like doxorubicin .

Q & A

Basic Research Questions

Q. What are the key structural and spectroscopic characterization methods for 1-Amino-3,4-dihydro-1H-2-benzopyran?

To confirm the identity of this compound, researchers should:

- Structural analysis : Use X-ray crystallography or computational modeling (e.g., 3D SD files) to verify the fused bicyclic system and amino substitution at position 1 .

- Spectroscopic data : Compare experimental 1H/13C NMR shifts with predicted values from databases like NIST Chemistry WebBook. For example, the parent compound 3,4-dihydro-2H-1-benzopyran (C9H10O) has a molecular weight of 134.1751 g/mol and an InChIKey of VZWXIQHBIQLMPN-UHFFFAOYSA-N .

- Mass spectrometry : Validate molecular ion peaks (e.g., m/z 134.1751 for the unsubstituted analog) using high-resolution MS .

Q. What synthetic routes are commonly employed to prepare this compound derivatives?

Typical methods include:

- Cyclization strategies : Reacting o-aminobenzyl alcohols with ketones or aldehydes under acidic conditions to form the dihydrobenzopyran scaffold .

- Functionalization : Introducing amino groups via nucleophilic substitution or reductive amination. For example, Dauzonne et al. (1990) synthesized nitro-substituted analogs using nitration followed by reduction .

- Purification : Column chromatography with silica gel or preparative HPLC, guided by purity standards (e.g., ≥98% purity as in fluorinated derivatives ).

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Hazard mitigation : Use fume hoods and personal protective equipment (PPE) due to risks of acute toxicity (oral, skin) and respiratory irritation .

- Spill management : Avoid dust formation; use water mist, dry powder, or CO2 for fire suppression .

- Storage : Store at -20°C for long-term stability, as recommended for structurally similar compounds .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of substituted 1-Amino-3,4-dihydro-1H-2-benzopyrans be addressed?

- Directing groups : Use electron-withdrawing substituents (e.g., nitro or fluoro groups) to control electrophilic aromatic substitution positions. For example, 6-fluoro derivatives (CAS 129050-20-0) exhibit distinct reactivity patterns .

- Catalytic strategies : Employ transition-metal catalysts (e.g., Pd or Cu) for C–H functionalization, as demonstrated in the synthesis of 2-aryl-3-nitro-4H-1-benzopyran-4-ones .

- Computational modeling : Predict reaction pathways using DFT calculations to optimize conditions for regioselective amination .

Q. What analytical techniques resolve contradictions in spectral data for dihydrobenzopyran derivatives?

- Cross-validation : Compare experimental IR, NMR, and MS data with computational predictions (e.g., PubChem’s InChIKey or Canonical SMILES) .

- Isotopic labeling : Use 15N or 2H labeling to confirm amino group positions in ambiguous cases .

- Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction, as applied to spirocyclic analogs (e.g., 3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one) .

Q. How does the electronic nature of substituents influence the biological activity of 1-Amino-3,4-dihydro-1H-2-benzopyrans?

- Structure-activity relationships (SAR) : Electron-donating groups (e.g., methoxy) enhance π-π stacking with biological targets, while electron-withdrawing groups (e.g., nitro) improve metabolic stability. For example, 4-(4-methoxyphenyl) analogs (CAS 113386-18-8) show modified receptor binding .

- In vitro assays : Test cytotoxicity using MTT or apoptosis assays, as performed for 3-aminoflavone derivatives .

- ADME profiling : Assess solubility and permeability using Caco-2 cell models or HPLC logP measurements .

Q. What mechanistic insights explain the reactivity of 1-Amino-3,4-dihydro-1H-2-benzopyrans in combustion or oxidation studies?

- Radical pathways : In combustion, benzylic radicals form intermediates like 3,4-dihydro-1H-2-benzopyran, with stability influenced by substituents (e.g., methyl groups reduce radical recombination) .

- Oxidation products : Analyze by GC-MS or FTIR to identify quinone or lactone derivatives under oxidative conditions .

Q. Methodological Notes

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

3,4-dihydro-1H-isochromen-1-amine |

InChI |

InChI=1S/C9H11NO/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9H,5-6,10H2 |

InChI Key |

TUKXIVQGQKWMPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(C2=CC=CC=C21)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.